REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Cl.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14]Cl)[CH3:11].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)[CH3:11] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CCCl)CC
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Name
|
cesium carbonate
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Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane and water
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Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% methanol in dichloromethane with 1% triethylamine
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCSC1=CC=C(N)C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |